molecular formula C14H10N2O2S2 B6006284 5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6006284
M. Wt: 302.4 g/mol
InChI Key: IQMFGFLPZOKHPO-RMKNXTFCSA-N
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Description

5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, commonly known as HMPTQ, is a synthetic compound with potential biomedical applications. It belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects. HMPTQ has been extensively studied for its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of HMPTQ is not fully understood, but several studies have suggested that it may act through multiple pathways. HMPTQ has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. HMPTQ has also been reported to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting DNA synthesis. Furthermore, HMPTQ has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
HMPTQ has been shown to have several biochemical and physiological effects. In vitro studies have reported that HMPTQ inhibits the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Additionally, HMPTQ has been reported to have antioxidant activity, which may contribute to its anticancer and antimicrobial effects. In vivo studies have shown that HMPTQ has a low toxicity profile and does not cause significant changes in body weight or organ function.

Advantages and Limitations for Lab Experiments

HMPTQ has several advantages for lab experiments, including its high yield and purity, and its diverse pharmacological activities. However, there are also some limitations to using HMPTQ in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design targeted experiments. Additionally, HMPTQ has not been extensively studied in animal models, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of HMPTQ. One direction is to further investigate the mechanism of action and identify specific molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of HMPTQ in animal models to determine its potential for clinical applications. Additionally, HMPTQ could be further modified to improve its pharmacological properties, such as solubility and bioavailability. Overall, HMPTQ has promising biological activities and has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of HMPTQ involves the condensation reaction of 2-hydroxy-6-methyl-3-quinolinecarboxaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield the final compound. The synthesis of HMPTQ has been optimized for high yield and purity, making it suitable for further biological studies.

Scientific Research Applications

HMPTQ has been studied for its potential biomedical applications, including anticancer, antimicrobial, and antiviral activities. Several studies have reported that HMPTQ exhibits potent anticancer effects against various cancer cell lines, including breast, lung, and colon cancer. HMPTQ has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, HMPTQ has been reported to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

(3E)-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c1-7-2-3-10-8(4-7)5-9(12(17)15-10)6-11-13(18)16-14(19)20-11/h2-6,18H,1H3,(H,16,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFGFLPZOKHPO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC3=C(NC(=S)S3)O)C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C/C(=C\C3=C(NC(=S)S3)O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

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